REACTION_CXSMILES
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[N+:1]([C:4]1[CH:5]=[C:6]([CH2:13][CH2:14][OH:15])[CH:7]=[C:8]([N+:10]([O-])=O)[CH:9]=1)([O-])=O>CO.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]([CH2:13][CH2:14][OH:15])[CH:7]=[C:8]([NH2:10])[CH:9]=1
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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After complete hydrogen uptake the catalyst was filtered off
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Type
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CUSTOM
|
Details
|
the solvent was evaporated which
|
Type
|
CUSTOM
|
Details
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gave a solid residue of 0.10 g (81%)
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Name
|
|
Type
|
|
Smiles
|
NC=1C=C(C=C(C1)N)CCO
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |